molecular formula C15H26N2O2 B180286 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane CAS No. 131833-92-6

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane

Cat. No. B180286
M. Wt: 266.38 g/mol
InChI Key: XFZUPCITFHSROM-VXGBXAGGSA-N
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Description

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, also known as IPOP, is an organophosphorus compound and a bicyclic compound with a five-membered ring. It is a colorless liquid that is soluble in most organic solvents. IPOP has a wide range of applications in the pharmaceutical and chemical industries, as well as in scientific research. It has been used in the synthesis of various compounds, such as peptides and amino acids, and has been found to be a useful reagent in the synthesis of complex molecules.

Scientific Research Applications

  • X-ray Crystal Structure Analyses and Atomic Charges of Color Former and Developer : This study involves the analysis of crystal and molecular structures of related compounds, which can be crucial for understanding the properties and applications of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane in color developers and other industrial applications (Okada, 1996).

  • Bioremediation of Bisphenol A Using Reverse Micelles System : This research explores the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, which is structurally similar to 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane. This indicates potential environmental applications, particularly in the degradation of industrial pollutants (Chhaya & Gupte, 2013).

  • Synthesis of Polymerizable Compounds : The synthesis of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane and its polymerization are studied, indicating its role in the development of new polymers and materials with potential applications in various industries, including plastics and resins (Thies et al., 1992).

  • Nuclear Magnetic Resonance Spectra of Dental Monomers : The study on the NMR spectra of bis-GMA and iso-bis-GMA, which are structurally related to 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, suggests its relevance in dental applications and materials science (Fujisawa, 1994).

  • Characterization of Bisphenol A Metabolites : Investigating the metabolism and identification of new metabolites of Bisphenol A (BPA) in CD1 mice, which shares a similar structure with 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, provides insights into its biodegradation and potential environmental impact (Jaeg et al., 2004).

  • High-Performance Liquid Chromatography (HPLC) Applications : The use of HPLC in the separation and identification of isomers and impurities in related compounds highlights the analytical applications of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane in chemistry and pharmaceuticals (Gaughan & Schabron, 1984).

  • Electrochemical Detection and Removal of Endocrine Disruptors : The study on the electrochemical detection and simultaneous removal of bisphenol A using a carbon felt electrode indicates the potential application of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane in environmental monitoring and remediation (Kim et al., 2021).

properties

IUPAC Name

(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZUPCITFHSROM-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473814
Record name 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS RN

131833-92-6
Record name 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131833-92-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
N Gibbons - 2011 - scholarworks.gvsu.edu
We will present progress we have made towards the synthesis of chiral at silicon asymetric molecules. Chiral silanes have potential as resolving agents, chiral ligands, chiral auxiliaries …
Number of citations: 0 scholarworks.gvsu.edu
S Ghorpade, RS Liu - Angewandte Chemie International …, 2014 - Wiley Online Library
This work describes the one‐step construction of complex and important molecular frameworks through copper‐catalyzed oxidations of cheap tertiary amines. Copper‐catalyzed …
Number of citations: 18 onlinelibrary.wiley.com
Y Xi, RJ Davis - Journal of Molecular Catalysis A: Chemical, 2011 - Elsevier
Nanocrystalline MgO particles of about 3 nm were examined as catalysts for the Henry reaction between benzaldehyde and nitromethane at 273 K. The surface area of nanocrystalline …
Number of citations: 13 www.sciencedirect.com
X Jusseau, P Retailleau, L Chabaud… - The Journal of Organic …, 2013 - ACS Publications
The copper-catalyzed asymmetric addition of 2-silyloxyfurans to cyclic unsaturated oxo esters is reported. The reaction proceeds with excellent diastereocontrol (usually dr 99:1) and …
Number of citations: 30 pubs.acs.org
T Kurose, M Itoga, T Nanjo, Y Takemoto… - Bulletin of the Chemical …, 2022 - journal.csj.jp
Lyconesidine B, isolated from Lycopodium chinense, is characterized by an oxygenated amine core and a trans-fused CD ring with a hydroxymethyl group on the axial position. …
Number of citations: 1 www.journal.csj.jp
NV Hanhan, AH Sahin, TW Chang… - Angewandte …, 2010 - Wiley Online Library
Substituted 3-hydroxy-2-oxindoles are important core structures found in many natural products [1] and pharmaceutical lead compounds.[2] Despite the prevalence of bioactive oxindole …
Number of citations: 183 onlinelibrary.wiley.com
C Schlawis, S Kern, Y Kudo… - Angewandte Chemie …, 2018 - Wiley Online Library
The analysis of volatiles released by marine Salinispora bacteria uncovered a new class of natural compounds displaying an unusual bicyclic [3.1.0]‐lactone skeleton. Although only sub…
Number of citations: 27 onlinelibrary.wiley.com
B Alabdullah - 2015 - orca.cardiff.ac.uk
This thesis describes the use of organoborate rearrangement reactions to generate quaternary carbon centres, with the ultimate goal of exploring new procedures for the asymmetric …
Number of citations: 2 orca.cardiff.ac.uk
J Lusseau, F Robert, Y Landais - ACS Catalysis, 2023 - ACS Publications
The Cu-catalyzed C–H activation of alkanes in the presence of O-methyl-N-nitroisourea allows a facile entry to O-methyl-N-alkylnitroisoureas, which are shelf-stable isocyanate …
Number of citations: 3 pubs.acs.org
S Yu, A Noble, RB Bedford… - Journal of the American …, 2019 - ACS Publications
[1.1.1]Propellane is a highly strained tricyclic hydrocarbon whose reactivity is dominated by addition reactions across the central inverted bond to provide bicyclo[1.1.1]pentane …
Number of citations: 39 pubs.acs.org

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